Superior Cure Rate vs. Metronidazole in Trichomonas Vaginitis: A Meta-Analysis
A systematic review and meta-analysis of 20 randomized controlled trials (N=2,572 patients) directly comparing ornidazole with metronidazole for the treatment of trichomonas vaginitis found that ornidazole was associated with a significantly higher clinical cure rate. The analysis reported a pooled odds ratio (OR) of 6.23 (95% CI: 4.47 to 8.70, P < 0.00001) in favor of ornidazole [1]. No significant difference in adverse reaction incidence was observed between the two agents.
| Evidence Dimension | Clinical cure rate (Trichomonas vaginitis) |
|---|---|
| Target Compound Data | OR = 6.23 (95% CI: 4.47-8.70) vs. metronidazole |
| Comparator Or Baseline | Metronidazole (reference) |
| Quantified Difference | 6.23-fold higher odds of cure (P < 0.00001) |
| Conditions | Systematic review and meta-analysis of 20 RCTs; 1,309 patients in ornidazole arm, 1,263 in metronidazole arm; database search from 1985-2013 |
Why This Matters
This meta-analysis provides high-level evidence that ornidazole offers superior clinical efficacy compared to metronidazole for a common protozoal infection, directly supporting preferential procurement for this indication.
- [1] 奥硝唑治疗滴虫性阴道炎的系统评价 [System Evaluation of Ornidazole in the Treatment of Trichomonas Vaginitis]. 中国医药导报. 2015;12(2):88-92. English abstract available via Wanfang Data. View Source
